

# Spectroscopic Analysis of 2-(Trifluoromethoxy)benzyl Alcohol: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Trifluoromethoxy)benzyl alcohol

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Trifluoromethoxy)benzyl alcohol** (CAS Number: 175278-07-6). Due to the limited availability of published experimental spectra for this specific compound, this document presents available data, predicted values based on its chemical structure, and comparative data from the closely related compound, 2-(Trifluoromethyl)benzyl alcohol. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

## Chemical Structure and Properties

**2-(Trifluoromethoxy)benzyl alcohol** is an aromatic alcohol distinguished by the presence of a trifluoromethoxy group ( $-\text{OCF}_3$ ) at the ortho position of the benzyl ring. This functional group significantly influences the electronic properties and lipophilicity of the molecule, making it a valuable building block in the synthesis of novel pharmaceutical and agrochemical agents.<sup>[1][2][3]</sup>

Molecular Formula:  $\text{C}_8\text{H}_7\text{F}_3\text{O}_2$ <sup>[1]</sup>

Molecular Weight: 192.14 g/mol <sup>[1]</sup>

## Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for **2-(Trifluoromethoxy)benzyl alcohol**. For comparative purposes, experimental data for 2-(Trifluoromethyl)benzyl alcohol is also provided, with the key structural difference being the substituent at the 2-position (-OCF<sub>3</sub> vs. -CF<sub>3</sub>).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Data

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2-(Trifluoromethoxy)benzyl alcohol	CDCl <sub>3</sub> (Predicted)	~7.3-7.5	m	4H	Ar-H
		~4.7	s	2H	-CH <sub>2</sub> -
		~2.0-3.0	br s	1H	-OH
2-(Trifluoromethyl)benzyl alcohol	CDCl <sub>3</sub>	7.63	d	1H	Ar-H
		7.59	d	1H	Ar-H
		7.50	t	1H	Ar-H
		7.33	t	1H	Ar-H
		4.79	s	2H	-CH <sub>2</sub> -
		3.06	br s	1H	-OH

Table 2: <sup>13</sup>C NMR Data

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm
2-(Trifluoromethoxy)benzyl alcohol	CDCl <sub>3</sub> (Predicted)	~147 (q, <sup>1</sup> JCF $\approx$ 257 Hz)
~130-140		
~120-130		
~60-65		
2-(Trifluoromethyl)benzyl alcohol	CDCl <sub>3</sub>	139.2, 132.1, 128.6, 127.3, 125.6 (q), 121.2, 61.1

Note: Predicted values for **2-(Trifluoromethoxy)benzyl alcohol** are based on established chemical shift ranges for similar functional groups.

## Infrared (IR) Spectroscopy

Table 3: IR Absorption Data

Compound	Functional Group	Characteristic Absorption (cm <sup>-1</sup> )	Intensity
2-(Trifluoromethoxy)benzyl alcohol	O-H stretch	~3300-3600	Strong, broad
C-H stretch (aromatic)	~3000-3100	Medium	
C-H stretch (aliphatic)	~2850-3000	Medium	
C=C stretch (aromatic)	~1450-1600	Medium-Strong	
C-O stretch	~1050-1250	Strong	
C-F stretch	~1100-1300	Strong	
2-(Trifluoromethyl)benzyl alcohol	O-H stretch	3350	Strong, broad
C-H stretch (aromatic)	3070	Medium	
C=C stretch (aromatic)	1605, 1580, 1455	Medium-Strong	
C-O stretch	1030	Strong	
C-F stretch	1315	Strong	

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Compound	Ionization Mode	[M] <sup>+</sup> (m/z)	Key Fragment Ions (m/z)
2-(Trifluoromethoxy)benzyl alcohol	EI (Predicted)	192	175, 163, 133, 107, 77
2-(Trifluoromethyl)benzyl alcohol	EI	176	157, 107, 79, 77

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of aromatic alcohols.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Materials:

- **2-(Trifluoromethoxy)benzyl alcohol**
- Deuterated chloroform (CDCl<sub>3</sub>)
- NMR tubes (5 mm)
- Pipettes
- NMR spectrometer (e.g., 400 MHz)

Procedure:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-(Trifluoromethoxy)benzyl alcohol** in approximately 0.7 mL of CDCl<sub>3</sub> in a clean, dry vial.
- **Transfer:** Transfer the solution to an NMR tube using a pipette.

- Acquisition: Insert the NMR tube into the spectrometer.
- $^1\text{H}$  NMR: Acquire the  $^1\text{H}$  NMR spectrum using standard acquisition parameters. Typically, a  $90^\circ$  pulse and a relaxation delay of 1-2 seconds are used.
- $^{13}\text{C}$  NMR: Acquire the  $^{13}\text{C}$  NMR spectrum. A larger number of scans will be required compared to the  $^1\text{H}$  spectrum to achieve an adequate signal-to-noise ratio.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **2-(Trifluoromethoxy)benzyl alcohol**
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula
- Kimwipes
- Isopropanol

Procedure:

- Background Scan: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of **2-(Trifluoromethoxy)benzyl alcohol** directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the IR spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Cleaning: Clean the ATR crystal thoroughly with isopropanol and a Kimwipe after analysis.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

#### Materials:

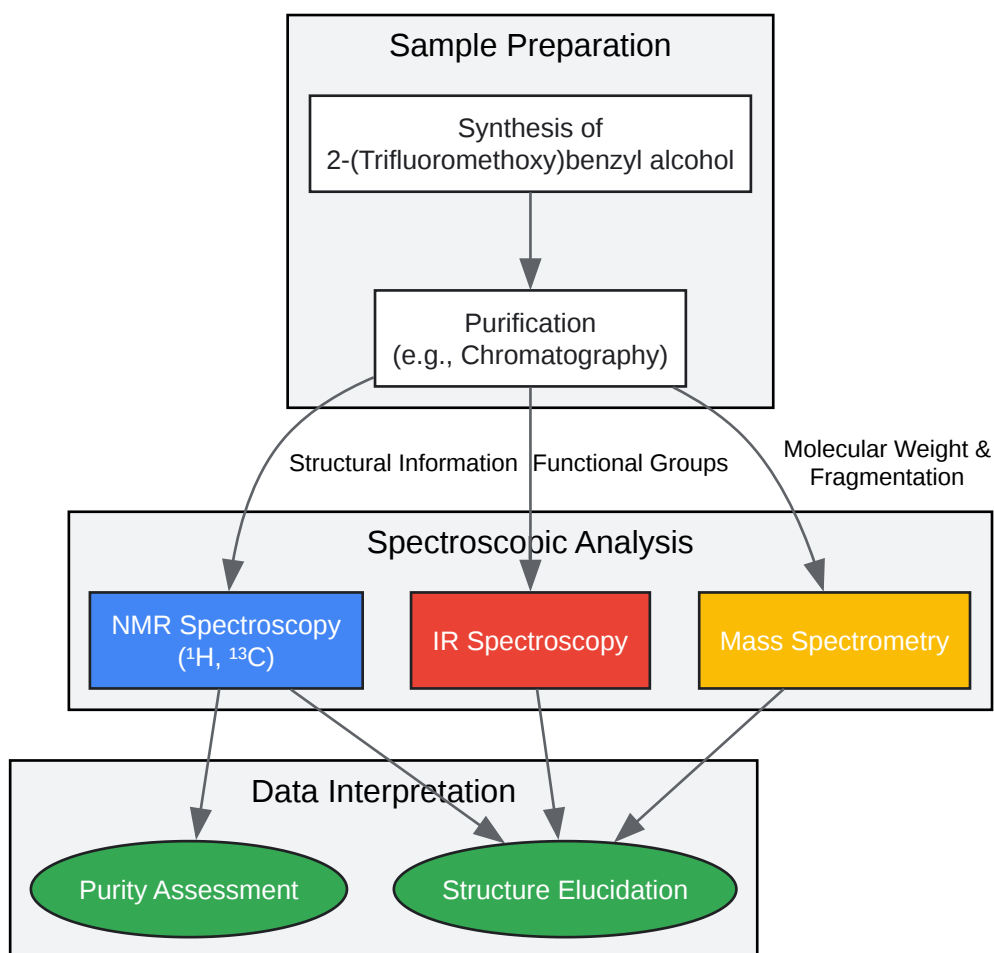
- **2-(Trifluoromethoxy)benzyl alcohol**
- Gas chromatograph-mass spectrometer (GC-MS)
- Solvent (e.g., dichloromethane or ethyl acetate)
- Vials and syringe

#### Procedure:

- **Sample Preparation:** Prepare a dilute solution of **2-(Trifluoromethoxy)benzyl alcohol** (approximately 1 mg/mL) in a suitable volatile solvent.
- **Injection:** Inject a small volume (e.g., 1  $\mu$ L) of the solution into the GC-MS.
- **GC Separation:** The sample is vaporized and separated on the GC column. A typical temperature program would start at a low temperature (e.g., 50  $^{\circ}$ C) and ramp up to a higher temperature (e.g., 250  $^{\circ}$ C).
- **MS Analysis:** As the compound elutes from the GC column, it enters the mass spectrometer and is ionized (typically by electron impact, EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio ( $m/z$ ), and a mass spectrum is generated.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-(Trifluoromethoxy)benzyl alcohol**.



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Caption: Workflow for Spectroscopic Analysis.

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## References

- 1. 2-(Trifluoromethoxy)benzyl alcohol | 175278-07-6 [chemicalbook.com]
- 2. 2-(Trifluoromethoxy)benzyl Alcohol , 97% , 175278-07-6 - CookeChem [cookechem.com]
- 3. chemimpex.com [chemimpex.com]



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